1-(3-Ethoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

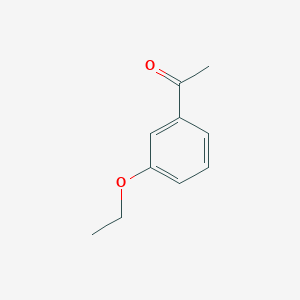

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWWFEHTGUJEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396181 | |

| Record name | 1-(3-ethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52600-91-6 | |

| Record name | 1-(3-Ethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52600-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-ethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Ethoxyphenyl)ethanone

Introduction

1-(3-Ethoxyphenyl)ethanone, also known by its common synonym 3-ethoxyacetophenone, is an aromatic ketone that serves as a versatile and crucial intermediate in the synthesis of more complex organic molecules. Its disubstituted phenyl ring, featuring both an activating ethoxy group and a moderately deactivating acetyl group in a meta-arrangement, provides a unique electronic and steric profile for further chemical modification. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, providing the technical insights necessary for its effective application in research and development, particularly within the pharmaceutical and fragrance industries.

Molecular Structure and Chemical Identity

This compound is structurally defined by an acetyl group (–COCH₃) and an ethoxy group (–OCH₂CH₃) attached to a benzene ring at the 1 and 3 positions, respectively. The presence of the electron-donating ethoxy group and the electron-withdrawing acetyl group dictates the regioselectivity of subsequent electrophilic aromatic substitution reactions.

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 3-Ethoxyacetophenone, 1-Acetyl-3-ethoxybenzene | --INVALID-LINK--[1] |

| CAS Number | 52600-91-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 164.20 g/mol | --INVALID-LINK-- |

| SMILES | CCOC1=CC=CC(=C1)C(=O)C | --INVALID-LINK-- |

| InChIKey | RUWWFEHTGUJEDT-UHFFFAOYSA-N | --INVALID-LINK-- |

graph chemical_structure { graph [layout=neato, overlap=false, splines=true, maxiter=1000, size="6,6", ratio="auto"]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Bonds in Benzene Ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents // Acetyl group at C1 C_acetyl [label="C", pos="0,2.2!"]; O_acetyl [label="O", pos="-0.5,3!"]; C_methyl [label="CH₃", pos="1,2.6!"]; C1 -- C_acetyl [label=""]; C_acetyl -- O_acetyl [label="", style=double]; C_acetyl -- C_methyl [label=""];

// Ethoxy group at C3 O_ethoxy [label="O", pos="-1.8,-0.8!"]; C_ethyl1 [label="CH₂", pos="-2.8,-0.5!"]; C_ethyl2 [label="CH₃", pos="-3.8,-0.8!"]; C3 -- O_ethoxy [label=""]; O_ethoxy -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""];

// Aromatic hydrogens (implicit) H2[label="H", pos="-1.5,1!"]; H4[label="H", pos="0,-1.8!"]; H5[label="H", pos="1.5,-1!"]; H6[label="H", pos="1.5,1!"]; C2 -- H2[style=invis]; C4 -- H4[style=invis]; C5 -- H5[style=invis]; C6 -- H6[style=invis]; }

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The experimental data for this compound is not widely published. However, reliable estimations can be made from its close structural analog, 1-(3-methoxyphenyl)ethanone, as the primary difference is a single methylene group in the ether linkage, leading to predictable changes in boiling point and density.

| Property | Estimated Value | Rationale / Source |

| Physical Form | Liquid | Analogous to 3-methoxyacetophenone.[2] |

| Boiling Point | ~245-255 °C | Estimated from 3-methoxyacetophenone (239-241 °C). The addition of a CH₂ group typically increases the boiling point.[3] |

| Density | ~1.08 g/mL at 25 °C | Estimated from 3-methoxyacetophenone (1.094 g/mL). A slight decrease is expected due to the larger ethyl group.[3] |

| Refractive Index | ~1.540 at 20 °C | Estimated from 3-methoxyacetophenone (n20/D 1.542).[3] |

| Solubility | Soluble in alcohols, ethers, and chlorinated solvents. Slightly soluble in water. | General solubility for aromatic ketones. |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of ethoxybenzene.[4] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent electrophile, the acylium ion, from an acylating agent like acetyl chloride or acetic anhydride.

Reaction Mechanism

The causality of the reaction pathway is rooted in the generation and subsequent attack of a resonance-stabilized acylium ion on the electron-rich aromatic ring of ethoxybenzene.

Step 1: Acylium Ion Formation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion, which serves as the active electrophile.[4][5]

Step 2: Electrophilic Attack: The ethoxy group of ethoxybenzene is an ortho-, para-director due to its electron-donating resonance effect. However, the steric hindrance of the ethoxy group often favors para-substitution. The formation of the meta-isomer as the primary product is less common and suggests that either the starting material is 1,3-disubstituted or specific reaction conditions are employed to favor this isomer, though Friedel-Crafts reactions can sometimes yield mixtures. For the purpose of synthesizing the target molecule, we assume conditions that lead to the desired 3-substituted product, or a separation step is implied. The π-electrons of the benzene ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

Step 3: Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, this compound, and HCl as a byproduct.[5]

Caption: Mechanism of Friedel-Crafts Acylation for this compound.

Experimental Protocol

This protocol is a representative procedure based on standard Friedel-Crafts acylation methodologies.[4] All operations must be conducted in a well-ventilated fume hood using anhydrous conditions, as the aluminum chloride catalyst is highly water-sensitive.

Materials:

-

Ethoxybenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane as solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain a dry atmosphere and vent HCl gas produced.

-

Reagent Charging: Charge the flask with anhydrous AlCl₃ (1.1 to 1.3 molar equivalents) and anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Add acetyl chloride (1.0 molar equivalent) dropwise to the stirred suspension via the dropping funnel.

-

Addition of Substrate: After the addition of acetyl chloride, add ethoxybenzene (1.0 molar equivalent) dropwise, maintaining the temperature at 0-5 °C. The choice to add ethoxybenzene to the AlCl₃-acyl chloride complex is a standard procedure that pre-forms the reactive electrophile.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x portions).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. The following spectroscopic methods are key.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (in ppm) in CDCl₃ are detailed below, based on data from structurally similar compounds.

¹H NMR (Proton NMR):

-

Aromatic Protons (4H): A complex multiplet pattern is expected between δ 7.0-7.6 ppm. The protons ortho to the acetyl group will be the most downfield, while the proton ortho to the ethoxy group will be the most upfield.

-

Ethoxy Methylene Protons (-OCH₂-): A quartet around δ 4.1 ppm due to coupling with the methyl protons.

-

Acetyl Methyl Protons (-COCH₃): A sharp singlet around δ 2.6 ppm.

-

Ethoxy Methyl Protons (-CH₃): A triplet around δ 1.4 ppm due to coupling with the methylene protons.

¹³C NMR (Carbon NMR):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~198 | Typical for aryl ketones. |

| Aromatic C-O | ~159 | Carbon attached to the electron-donating ethoxy group. |

| Aromatic C-C=O | ~138 | Carbon attached to the electron-withdrawing acetyl group. |

| Aromatic CH | ~129, 122, 120, 114 | Four distinct signals for the aromatic C-H carbons. |

| Methylene (-OCH₂) | ~64 | Standard for an ethoxy group attached to an aromatic ring. |

| Acetyl Methyl (-COCH₃) | ~27 | Typical for an acetyl group. |

| Ethoxy Methyl (-CH₃) | ~15 | Standard for an ethoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch: A strong, sharp absorption band in the range of 1680-1690 cm⁻¹ is characteristic of an aryl ketone. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

C-O Stretch: A strong band for the aryl-alkyl ether linkage will appear in the 1250-1300 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) regions.

-

sp² C-H Stretch: Aromatic C-H stretches will be observed just above 3000 cm⁻¹ .

-

sp³ C-H Stretch: Aliphatic C-H stretches from the acetyl and ethoxy groups will be observed just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺): A peak at m/z = 164 , corresponding to the molecular weight of C₁₀H₁₂O₂.

-

Base Peak: The most intense peak is commonly observed at m/z = 135 , resulting from the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ethoxy group, forming a stable cation.

-

Other Fragments: A prominent peak at m/z = 43 corresponding to the acetyl cation ([CH₃CO]⁺) is also expected.

Safety and Handling

This compound should be handled with appropriate laboratory precautions.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Handling: Work in a well-ventilated area or fume hood.[3] Wear suitable protective clothing, including gloves and safety glasses or goggles.[6] Avoid contact with skin and eyes and prevent the formation of aerosols.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Applications and Conclusion

This compound is a valuable building block in organic synthesis. Its derivatives are explored in pharmaceutical research for potential therapeutic applications. The presence of the ketone and ether functionalities allows for a wide range of subsequent chemical transformations, including oxidation, reduction, and further substitution on the aromatic ring. It also finds use in the fragrance industry due to its aromatic properties.

This guide provides a foundational framework for understanding and utilizing this compound. By detailing its structure, properties, a robust synthesis protocol, and analytical benchmarks, it equips researchers and developers with the necessary knowledge for its confident application in their scientific endeavors.

References

- 1. 3-Ethoxyacetophenone | CymitQuimica [cymitquimica.com]

- 2. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 3-Ethoxyacetophenone

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for 3-ethoxyacetophenone (CAS No: 52600-91-6), a key intermediate in various research and development applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from safety data sheets (SDS) and chemical literature to ensure the highest standards of laboratory safety. The following sections detail the compound's hazard profile, necessary protective measures, and emergency response procedures, grounded in established scientific and regulatory standards.

Physicochemical and Hazard Profile

A foundational understanding of a chemical's properties is paramount to its safe handling. 3-Ethoxyacetophenone is an organic compound whose physical state and reactivity dictate the necessary engineering controls and personal protective equipment.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Data not consistently available; isomers are light yellow solids or pale yellow liquids. | [2][3] |

| Melting Point | Isomer (4'-ethoxyacetophenone): 35 - 39 °C | [3][4] |

| Boiling Point | Isomer (4'-ethoxyacetophenone): 268 - 269 °C | [3][4] |

| Flash Point | Isomer (4'-ethoxyacetophenone): 134 °C | [5][6] |

| Solubility | Isomer (4'-ethoxyacetophenone) is soluble in alcohol. | [4] |

Note: Data for the specific 3-isomer is limited; information from the closely related 4'-ethoxyacetophenone isomer is provided for guidance and should be treated with caution.

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. While a specific, comprehensive GHS classification for 3-ethoxyacetophenone is not widely published, data from its isomers, such as 4'-ethoxyacetophenone and 3-methoxyacetophenone, strongly suggest a similar hazard profile. The following classifications are based on these structural analogs and represent a conservative approach to safety.[5][7][8]

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[7][8]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3][5]

-

Hazardous to the Aquatic Environment (Long-term): Category 3 (Toxic to aquatic life with long lasting effects)[7][8]

Signal Word: Warning [5][7][8]

Hazard Statements:

-

H335: May cause respiratory irritation.[9]

-

H411/H412: Toxic/Harmful to aquatic life with long-lasting effects.[7][8]

The following diagram illustrates the workflow from hazard identification to the essential safety communications on chemical labels.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of chemical safety. This involves a combination of engineering controls and appropriate PPE. The selection of PPE is not arbitrary; it is directly dictated by the hazard profile of the substance.

Engineering Controls

-

Ventilation: Always handle 3-ethoxyacetophenone in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[5][10]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE) Protocol

The potential for skin, eye, and respiratory irritation necessitates a stringent PPE protocol.

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required.[5] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH/MSHA-approved respirator should be used.[5][10]

The following flowchart details the decision-making process for selecting the correct PPE when handling 3-ethoxyacetophenone.

Emergency Procedures: First Aid and Spill Response

Preparedness is critical for mitigating the consequences of accidental exposure or release. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[12]

-

Inhalation: If inhaled, immediately remove the victim to fresh air.[3][5] If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[5][13]

-

Skin Contact: As this material is a skin irritant, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] If irritation persists, seek medical attention.[5]

-

Eye Contact: This compound causes serious eye irritation.[3][5] Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3][5] If the victim is conscious, rinse their mouth with water and provide them with water to drink.[8] Call a POISON CENTER or physician immediately.[5]

The following diagram outlines the logical flow for responding to a chemical exposure event.

Firefighting and Accidental Release Measures

-

Firefighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][13]

-

Specific Hazards: Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[5][13]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][14]

-

-

Accidental Release:

-

Evacuate: Keep unnecessary personnel away from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the chemical from entering drains or waterways.

-

Clean-up: For solid spills, sweep up and shovel into a suitable, labeled container for disposal, avoiding dust formation.[5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a container for disposal.[10][13]

-

PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 2.

-

Handling, Storage, and Stability

Proactive measures in handling and storage are essential to prevent incidents.

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[5] Wash hands thoroughly after handling.[5] Use only in a well-ventilated area or under a chemical fume hood.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13] Keep away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents and strong bases.[5]

-

Stability: The material is stable under normal storage conditions.[5] Avoid exposure to excess heat and incompatible products.[5]

Conclusion

While 3-ethoxyacetophenone is a valuable compound in scientific research, its potential hazards necessitate careful and informed handling. Adherence to the guidelines outlined in this document—grounded in GHS classifications, engineering controls, appropriate PPE, and emergency preparedness—is fundamental to maintaining a safe laboratory environment. Researchers and professionals must integrate these protocols into their daily workflows to mitigate risks and ensure personal and environmental safety.

References

- 1. 3-Ethoxyacetophenone | CymitQuimica [cymitquimica.com]

- 2. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 4′-Ethoxyacetophenone | 1676-63-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ca [fishersci.ca]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. msds.nipissingu.ca [msds.nipissingu.ca]

- 12. First Aid - Chemical Poisoning [moh.gov.sa]

- 13. fishersci.com [fishersci.com]

- 14. cdp.dhs.gov [cdp.dhs.gov]

1-(3-Ethoxyphenyl)ethanone molecular weight and formula

An In-depth Technical Guide to 1-(3-Ethoxyphenyl)ethanone: Properties, Synthesis, and Analytical Characterization

Abstract

This compound, also known as 3-ethoxyacetophenone, is an aromatic ketone that serves as a pivotal intermediate in the synthesis of more complex organic molecules. With the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol , this compound is of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its structural features—a ketone, an ether, and a meta-substituted benzene ring—provide multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, and an in-depth analysis of its spectroscopic signature for unambiguous identification and quality control.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in a laboratory setting. These identifiers ensure accurate sourcing, handling, and documentation in research and development workflows.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 52600-91-6 | [1][2] |

| Molecular Formula | C10H12O2 | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| InChI Key | RUWWFEHTGUJEDT-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCOC1=CC=CC(=C1)C(=O)C | [1][2] |

Structurally, this compound is a disubstituted benzene derivative featuring an acetyl group and an ethoxy group in a 1,3 (meta) arrangement. This configuration sterically and electronically influences its reactivity, making it a valuable building block for targeted molecular architectures. It is typically supplied as a liquid or low-melting solid and exhibits solubility in common organic solvents.

Synthesis and Mechanistic Rationale

The regiochemistry of this compound makes direct Friedel-Crafts acylation of ethoxybenzene impractical, as the ethoxy group is an ortho-, para-director. Therefore, the most reliable and common synthetic route is the Williamson ether synthesis, starting from the commercially available 3-hydroxyacetophenone. This method ensures the precise placement of the ethoxy group at the meta position.

Mechanistic Insight

The Williamson ether synthesis is a classic Sₙ2 reaction. The process begins with the deprotonation of the weakly acidic phenolic hydroxyl group of 3-hydroxyacetophenone by a mild base, such as potassium carbonate (K₂CO₃). This creates a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of an ethylating agent (e.g., ethyl iodide or diethyl sulfate), displacing the leaving group (iodide or sulfate) and forming the desired ether linkage. The choice of a polar aprotic solvent like acetone or DMF is critical as it effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile highly reactive, thereby accelerating the reaction rate.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification scheme to ensure high purity of the final product.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of starting material).

-

Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KI). Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to obtain this compound as a pure compound.

Caption: Williamson Ether Synthesis Workflow.

Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's framework.

| Technique | Observation | Interpretation |

| Mass Spec (MS) | Molecular Ion [M]⁺ at m/z = 164. Base peak at m/z = 135. | Confirms molecular weight.[1] The base peak corresponds to the loss of an ethyl radical (•CH₂CH₃), forming a stable acylium ion.[1] |

| Infrared (IR) | Strong, sharp absorbance at ~1685 cm⁻¹. | Characteristic of an aromatic ketone's C=O stretch. The frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the benzene ring.[1] |

| ¹H NMR | δ ~7.0-7.6 (m, 4H), 4.1 (q, 2H), 2.6 (s, 3H), 1.4 (t, 3H). | Aromatic protons, -O-CH₂- protons (quartet), acetyl -CH₃ protons (singlet), and ethyl -CH₃ protons (triplet), respectively. |

| ¹³C NMR | δ ~198 (C=O), ~159 (Ar-C-O), ~115-138 (Ar-C), ~64 (-O-CH₂-), ~27 (acetyl -CH₃), ~15 (ethyl -CH₃). | Confirms the presence of 10 distinct carbon environments, including the carbonyl, aromatic, and aliphatic carbons. |

Spectroscopic Analysis in Detail

-

Mass Spectrometry (MS): The electron ionization mass spectrum provides a clear molecular ion peak at an m/z of 164, corresponding to the molecular formula C10H12O2.[1] The most significant fragmentation is the alpha-cleavage of the ethoxy group, resulting in the loss of a 29 Da ethyl radical to give the base peak at m/z 135.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band between 1680-1690 cm⁻¹.[1] This position confirms the presence of a ketone conjugated with an aromatic system.[1] Additional key signals include C-O-C stretching vibrations for the ether linkage around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric), as well as C-H stretching from the aromatic and aliphatic groups.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a definitive fingerprint.[1] The ethoxy group gives rise to a characteristic triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -OCH₂-). The acetyl methyl group appears as a sharp singlet at ~2.6 ppm (3H). The four protons on the meta-substituted aromatic ring produce a complex multiplet pattern in the region of ~7.0-7.6 ppm.[1]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile starting material or building block.

-

Pharmaceutical Intermediate: Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The ketone functionality allows for a wide range of transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or use in condensation reactions to form heterocyclic systems. The related compound, 1-(3-phenoxyphenyl)ethanone, is a known intermediate for the non-steroidal anti-inflammatory drug Fenoprofen, highlighting the utility of this structural class in drug synthesis.[4]

-

Chemical Synthesis: In broader organic synthesis, it serves as a precursor for more elaborate molecules where a meta-substituted ethoxy-phenyl moiety is required.[1]

-

Fragrance Industry: Due to its aromatic nature, it or its derivatives may find use in the formulation of fragrances.[1]

References

A Technical Guide to 1-(3-Ethoxyphenyl)ethanone: Synthesis, Characterization, and Applications in Chemical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Ethoxyphenyl)ethanone is a meta-substituted aromatic ketone recognized for its utility as a versatile intermediate in organic synthesis. This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, and preferred synthesis methodologies. We detail two primary regioselective synthetic routes—the Williamson ether synthesis and the Friedel-Crafts acylation—offering step-by-step protocols and explaining the chemical principles that underpin each method. Furthermore, this document outlines the standard spectroscopic techniques for structural verification and purity assessment, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The guide culminates in a discussion of its applications as a precursor in the development of complex organic molecules, particularly within the pharmaceutical industry, and provides essential safety and handling protocols to ensure its proper use in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound, also known as 3'-ethoxyacetophenone, is a disubstituted benzene derivative featuring an acetyl group and an ethoxy group at the meta position. This specific arrangement of functional groups makes it a valuable building block for introducing the 3-ethoxyphenylacetyl moiety into more complex molecular architectures.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 52600-91-6 | PubChem[1] |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Canonical SMILES | CCOC1=CC=CC(=C1)C(=O)C | PubChem[1] |

| InChIKey | RUWWFEHTGUJEDT-UHFFFAOYSA-N | PubChem[1] |

The physical and chemical properties of a compound are critical for planning reactions, purification, and storage. While experimental data for this compound is sparse, properties can be reliably estimated based on closely related analogs like 1-(3-methoxyphenyl)ethanone and 1-(4-ethoxyphenyl)ethanone.

Table 2: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 1-(3-Methoxyphenyl)ethanone (Analog) | 1-(4-Ethoxyphenyl)ethanone (Analog) |

|---|---|---|---|

| Molecular Weight | 164.20 g/mol [1] | 150.17 g/mol [2][3] | 164.20 g/mol |

| Boiling Point | (Predicted) | 239-241 °C[2][4] | 268-269 °C[5] |

| Melting Point | (Not Available) | -7 °C[2][4] | 37-39 °C[5] |

| Density | (Predicted) | 1.094 g/mL[2][4] | ~1.03 g/mL[5] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, chloroform. | Soluble in alcohol; miscible in water.[2] | Soluble in alcohol; slightly soluble in water (791.1 mg/L).[5] |

| XLogP3 | 2.2 | (Not applicable) | (Not applicable) |

Synthesis Methodologies

The synthesis of this compound can be approached via several routes. The choice of method is dictated by factors such as starting material availability, desired purity, and scalability. The Williamson ether synthesis offers superior regioselectivity, while the Friedel-Crafts acylation provides an alternative, albeit less specific, pathway.

Method 1: Williamson Ether Synthesis (Preferred Route)

This method is the most reliable for producing the target compound with high regiochemical purity. It proceeds via an Sₙ2 reaction between the sodium or potassium salt of 3'-hydroxyacetophenone and an ethylating agent.[6][7][8] This pathway guarantees that the ethoxy group is installed exclusively at the meta position, avoiding the formation of ortho and para isomers.

The reaction involves two key steps:

-

Deprotonation: A base (e.g., potassium carbonate, sodium hydride) abstracts the acidic phenolic proton from 3'-hydroxyacetophenone to form a highly nucleophilic phenoxide ion.

-

Nucleophilic Substitution (Sₙ2): The phenoxide ion attacks a primary ethyl halide (e.g., ethyl iodide, ethyl bromide), displacing the halide and forming the ether linkage. The use of a primary halide is crucial to favor substitution over elimination.[8]

References

- 1. This compound | C10H12O2 | CID 3770250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-(3-Methoxyphenyl)ethan-1-one | LGC Standards [lgcstandards.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1676-63-7 | CAS DataBase [m.chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

¹H and ¹³C NMR spectral analysis of 1-(3-ethoxyphenyl)ethanone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3-ethoxyphenyl)ethanone

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a disubstituted aromatic ketone. As a molecule featuring an acetyl group and an ethoxy group on a benzene ring, it presents a rich case study for understanding the interplay of electronic effects and spin-spin coupling in determining spectral features. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine and complex structural characterization.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.[1][2] The technique is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in an external magnetic field and can be excited by radiofrequency radiation.[3][4] The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon that gives rise to the chemical shift, a cornerstone of NMR spectral interpretation.

This compound (C₁₀H₁₂O₂) is a valuable model compound for demonstrating the application of NMR in distinguishing between different types of protons and carbons in a molecule containing both electron-donating (ethoxy) and electron-withdrawing (acetyl) functional groups. A thorough analysis of its ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every atom in the molecule, showcasing the power of NMR in modern chemistry.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Predicted Chemical Shifts, Multiplicities, and Assignments

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The aromatic region, in particular, is influenced by the substitution pattern on the benzene ring.[5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-a (CH₃-C=O) | ~2.5 | Singlet (s) | 3H | Protons of the acetyl group are deshielded by the adjacent carbonyl group. No adjacent protons to couple with. |

| H-b (CH₃-CH₂-O) | ~1.4 | Triplet (t) | 3H | Protons of the methyl group in the ethoxy substituent, coupled to the two methylene protons (H-c). |

| H-c (CH₃-CH₂-O) | ~4.1 | Quartet (q) | 2H | Methylene protons of the ethoxy group, deshielded by the adjacent oxygen atom and coupled to the three methyl protons (H-b). |

| H-d (Ar-H) | ~7.4 | Triplet (t) | 1H | Aromatic proton ortho to the acetyl group and meta to the ethoxy group. Coupled to H-e and H-f. |

| H-e (Ar-H) | ~7.1 | Doublet of doublets (dd) | 1H | Aromatic proton para to the acetyl group and ortho to the ethoxy group. Coupled to H-d and H-f. |

| H-f (Ar-H) | ~7.5 | Doublet of doublets (dd) | 1H | Aromatic proton ortho to both the acetyl and ethoxy groups. Coupled to H-d and H-e. |

| H-g (Ar-H) | ~7.3 | Singlet-like (s) or narrow triplet | 1H | Aromatic proton meta to both the acetyl and ethoxy groups. May show minimal coupling. |

Rationale for Assignments and Coupling Patterns

-

Acetyl Protons (H-a): The singlet at approximately 2.5 ppm is characteristic of a methyl group attached to a carbonyl carbon. The electronegativity of the carbonyl oxygen withdraws electron density, deshielding these protons.

-

Ethoxy Protons (H-b and H-c): The ethoxy group gives rise to a classic ethyl pattern: a triplet for the methyl protons (H-b) and a quartet for the methylene protons (H-c). The methylene protons are shifted significantly downfield (around 4.1 ppm) due to the deshielding effect of the directly attached oxygen atom.[6]

-

Aromatic Protons (H-d, H-e, H-f, H-g): The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[7] The acetyl group is electron-withdrawing, deshielding the ortho and para protons. The ethoxy group is electron-donating, shielding the ortho and para protons. The interplay of these effects leads to the predicted chemical shifts. The coupling patterns arise from spin-spin interactions between adjacent aromatic protons. Ortho coupling (³J) is typically the largest (6-10 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J, 0-1 Hz) is often not resolved.[8]

Molecular Structure and Proton Assignments

References

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 3. process-nmr.com [process-nmr.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-(3-ethoxyphenyl)ethanone

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(3-ethoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, enabling accurate structural identification and characterization.

Introduction: The Significance of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of organic compounds.[1][2] In electron ionization mass spectrometry, high-energy electrons bombard a molecule, leading to the formation of a molecular ion (M+•). This ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species.[2] The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For aromatic ketones like this compound, fragmentation patterns are governed by the stability of the resulting ions and radicals, offering profound insights into the molecule's architecture.[3]

This compound: A Profile

This compound, also known as 3'-ethoxyacetophenone, is an aromatic ketone with the chemical formula C10H12O2 and a molecular weight of 164.20 g/mol .[4] Its structure features a central benzene ring substituted with an acetyl group and an ethoxy group at the meta position. This unique arrangement of functional groups dictates its behavior under electron ionization, leading to a predictable and interpretable fragmentation pattern.

The Fragmentation Cascade of this compound

Upon electron ionization, this compound forms a molecular ion at m/z 164. The subsequent fragmentation is primarily driven by two major pathways characteristic of ketones: alpha-cleavage and rearrangements involving the ethoxy group.

Alpha (α)-Cleavage: The Genesis of the Base Peak

Alpha-cleavage is a dominant fragmentation pathway for ketones, involving the breaking of the bond adjacent to the carbonyl group.[5][6] For this compound, two potential α-cleavage events can occur. The most favorable cleavage involves the loss of the methyl radical (•CH3), which is less stable than the alternative phenyl radical. This cleavage results in the formation of a highly stable 3-ethoxyphenylacylium ion.[3][7]

This resonance-stabilized acylium ion is typically the most abundant ion in the spectrum, making it the base peak .

-

Reaction: C10H12O2+• → [C9H9O2]+ + •CH3

-

Expected m/z: 149

The stability of the 3-ethoxyphenylacylium ion is enhanced by the electron-donating nature of the ethoxy group, which delocalizes the positive charge across the aromatic ring and the carbonyl group.

Fragmentation of the Ethoxy Group and Subsequent Rearrangements

The ethoxy substituent provides additional, distinct fragmentation pathways. A common fragmentation for ethers is the loss of an alkene through a rearrangement process, in this case, the loss of ethene (C2H4). This occurs via a hydrogen transfer, likely from one of the ethyl carbons to the phenyl ring or the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.

-

Reaction: [C9H9O2]+ → [C7H5O2]+ + C2H4

-

Expected m/z: 121

This fragment at m/z 121 corresponds to the 3-hydroxybenzoyl cation, a stable species.

Further fragmentation of the acylium ions can occur through the loss of carbon monoxide (CO), a common fragmentation pathway for carbonyl-containing compounds.[7]

-

Fragmentation of m/z 149: [C9H9O2]+ → [C8H9O]+ + CO

-

Expected m/z: 121 (This ion is isobaric with the fragment from ethene loss, potentially increasing the intensity of this peak).

-

-

Fragmentation of m/z 121: [C7H5O2]+ → [C6H5O]+ + CO

-

Expected m/z: 93 (phenoxy cation)

-

Phenyl Ring Fragmentation

Fragments arising from the cleavage of the aromatic ring itself are also possible, though typically of lower abundance. The cleavage of the bond between the aromatic ring and the carbonyl group can lead to the formation of a phenyl radical and an acetyl cation at m/z 43, or a 3-ethoxyphenyl cation at m/z 121.

-

Formation of 3-ethoxyphenyl cation: C10H12O2+• → [C8H9O]+ + •COCH3

-

Expected m/z: 121

-

-

Formation of acetyl cation: C10H12O2+• → [C2H3O]+ + •C8H9O

-

Expected m/z: 43

-

The 3-ethoxyphenyl cation can further fragment by losing ethene to form a phenoxy cation radical at m/z 93.

The McLafferty Rearrangement: A Consideration

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen atom.[8][9][10] This rearrangement involves a six-membered transition state, leading to the elimination of a neutral alkene.[10][11] In this compound, a γ-hydrogen is present on the terminal methyl group of the ethoxy substituent. A McLafferty-type rearrangement could theoretically occur, involving the transfer of a hydrogen from the ethoxy group to the carbonyl oxygen, followed by cleavage of the O-CH2 bond. However, this is generally less favored than the direct loss of ethene from the ethoxy group in aromatic ethers. The resulting ion would have an m/z of 136. While possible, this peak is expected to be of low intensity compared to the fragments from α-cleavage and subsequent losses.

Predicted Mass Spectrum Data Summary

The following table summarizes the major predicted fragments for this compound, their corresponding m/z values, and their proposed structures.

| m/z | Proposed Fragment Ion | Probable Fragmentation Pathway | Expected Relative Abundance |

| 164 | [C10H12O2]+• | Molecular Ion | Moderate |

| 149 | [CH3CH2OC6H4CO]+ | α-cleavage (loss of •CH3) | High (Base Peak) |

| 121 | [HOC6H4CO]+ or [CH3CH2OC6H4]+ | Loss of C2H4 from m/z 149 or loss of •COCH3 from M+• | High |

| 93 | [C6H5O]+ | Loss of CO from m/z 121 | Moderate |

| 77 | [C6H5]+ | Loss of O from [C6H5O]+ | Moderate to Low |

| 43 | [CH3CO]+ | α-cleavage (loss of •C8H9O) | Moderate |

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade of this compound under electron ionization.

Caption: Fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

Objective: To acquire the electron ionization mass spectrum of this compound.

Materials and Instrumentation:

-

This compound standard

-

High-purity solvent (e.g., dichloromethane or ethyl acetate)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

-

Standard GC column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in the chosen solvent.

-

GC-MS Instrument Setup:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

-

Data Acquisition: Inject 1 µL of the sample solution into the GC-MS system and initiate the data acquisition.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the experimental spectrum with the predicted fragmentation pattern.

-

Conclusion

The electron ionization mass spectrum of this compound is anticipated to be dominated by a base peak at m/z 149, resulting from a highly favorable α-cleavage and the loss of a methyl radical. Other significant fragments are expected at m/z 121, 93, 77, and 43, arising from subsequent fragmentations of the ethoxy group and the carbonyl moiety. This detailed analysis of the fragmentation pattern provides a robust framework for the identification and structural confirmation of this compound and related aromatic ketones in various scientific and industrial applications.

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. GCMS Section 6.11.3 [people.whitman.edu]

- 4. This compound | C10H12O2 | CID 3770250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. asdlib.org [asdlib.org]

- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Infrared Spectrum of 1-(3-ethoxyphenyl)ethanone

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy remains a cornerstone of analytical chemistry, offering a rapid, non-destructive method for identifying functional groups and elucidating molecular structure. By measuring the absorption of infrared radiation by a molecule, we can observe the specific vibrational frequencies of its chemical bonds. These frequencies are unique to the bond type, its environment, and the overall molecular architecture, creating a distinct spectral "fingerprint." This guide provides a detailed analysis of the characteristic IR absorption peaks for 1-(3-ethoxyphenyl)ethanone (also known as 3'-ethoxyacetophenone), a substituted aromatic ketone. Understanding this spectral fingerprint is critical for identity confirmation, purity assessment, and quality control in research and pharmaceutical development. The molecule's structure incorporates three key features that are readily identifiable by IR spectroscopy: an aromatic ketone, a phenyl ether, and alkyl C-H bonds.

Molecular Structure and Key Vibrational Modes

This compound (C₁₀H₁₂O₂) possesses a well-defined structure featuring a carbonyl group and an ether linkage attached to a benzene ring. This specific arrangement, particularly the conjugation of the carbonyl group with the aromatic ring and the presence of the ethoxy group, dictates its characteristic infrared spectrum.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

Detailed Analysis of Characteristic Infrared Peaks

The infrared spectrum of this compound can be systematically interpreted by examining distinct regions corresponding to its primary functional groups.

The Carbonyl (C=O) Stretching Vibration

The most prominent and diagnostically significant peak in the spectrum is the carbonyl (C=O) stretch of the ketone.

-

Expected Wavenumber: ~1680-1695 cm⁻¹.

-

Causality: For a typical aliphatic ketone, this C=O stretching vibration appears around 1715 cm⁻¹[1]. However, in this compound, the carbonyl group is directly attached to the aromatic ring. This conjugation delocalizes the pi-electrons of the carbonyl bond into the ring, slightly weakening the C=O bond and lowering its vibrational frequency[2][3]. This shift to a lower wavenumber is a hallmark of aromatic ketones[4]. The spectrum of acetophenone, a closely related structure, shows this peak at approximately 1686-1691 cm⁻¹[2][5].

C-H Stretching Vibrations (2800-3100 cm⁻¹)

This region is characterized by stretching vibrations of carbon-hydrogen bonds. We can distinguish between C-H bonds on the aromatic ring (sp² hybridized carbons) and those on the alkyl portions (sp³ hybridized carbons).

-

Aromatic C(sp²)-H Stretch: Expected as multiple, weaker peaks in the 3000-3100 cm⁻¹ range[3]. These are often less intense than the alkyl C-H stretches.

-

Alkyl C(sp³)-H Stretch: These appear just below 3000 cm⁻¹. For the ethoxy and acetyl methyl groups, expect characteristic absorptions between 2850-2980 cm⁻¹[4]. Specifically, methyl groups often show distinct asymmetric (~2960 cm⁻¹) and symmetric (~2870 cm⁻¹) stretching bands[3].

Aryl Ether (C-O-C) Stretching Vibrations

The presence of the ethoxy group attached to the phenyl ring gives rise to two distinct and strong C-O stretching bands, which are highly characteristic of aryl alkyl ethers.[6][7][8].

-

Asymmetric Ar-O Stretch: A strong band is expected between 1200-1300 cm⁻¹[9]. This peak corresponds to the asymmetric stretching of the C-O-C bond where the aromatic carbon-oxygen bond is primarily involved. For the analogous compound anisole, this peak appears around 1250 cm⁻¹[6][7].

-

Symmetric O-C(alkyl) Stretch: A second strong band is anticipated in the 1010-1050 cm⁻¹ range, corresponding to the symmetric C-O-C stretch, which involves the aliphatic carbon-oxygen bond[7][9].

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex vibrations, including C-C bond stretching, C-H bending, and aromatic ring vibrations, that are unique to the overall molecular structure.

-

Aromatic C=C Stretching: The benzene ring exhibits characteristic C=C stretching vibrations that typically appear as a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ range[3].

-

Alkyl C-H Bending: The methyl groups of the acetyl and ethoxy substituents will produce C-H bending (scissoring) vibrations. A notable medium-intensity band for the acetyl methyl group is expected near 1375 cm⁻¹[3].

-

C-CO-C Bend: Aromatic ketones also exhibit a C-CO-C bending vibration, which can be found in the 1230-1300 cm⁻¹ range and is often quite intense.[2].

Summary of Predicted Characteristic IR Peaks

The following table summarizes the principal infrared absorption peaks anticipated for this compound, providing a quick reference for spectral interpretation.

| Wavenumber (cm⁻¹) | Functional Group / Bond | Vibrational Mode | Expected Intensity |

| ~3100 - 3000 | Aromatic C-H | Stretch | Weak to Medium |

| ~2980 - 2850 | Alkyl C-H | Stretch | Medium |

| ~1685 | Aromatic Ketone (C=O) | Stretch | Strong, Sharp |

| ~1600, ~1580, ~1470 | Aromatic C=C | Ring Stretch | Medium to Strong |

| ~1450, ~1375 | Alkyl C-H | Bend | Medium |

| ~1260 | Aryl Ether (Ar-O-C) | Asymmetric Stretch | Strong |

| ~1240 | Aromatic Ketone (C-CO-C) | Bend | Medium to Strong |

| ~1040 | Alkyl Ether (O-C-C) | Symmetric Stretch | Strong |

Experimental Protocol: High-Fidelity IR Spectrum Acquisition

This protocol outlines a self-validating workflow for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound, assuming the sample is a liquid at room temperature.

Objective: To acquire a clean, reproducible FT-IR spectrum of this compound for structural verification.

Materials:

-

FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

-

This compound sample

-

Salt plates (NaCl or KBr), polished and dry

-

Pasteur pipette or glass rod

-

Volatile solvent for cleaning (e.g., spectroscopic grade acetone or isopropanol)

-

Kimwipes or other lint-free tissues

Methodology:

-

Instrument Preparation & Background Scan (Self-Validation Step 1):

-

Action: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Close the cover.

-

Protocol: Purge the instrument with dry air or nitrogen for at least 15 minutes to minimize atmospheric H₂O and CO₂ interference. Initiate a background scan (typically 16 or 32 scans are co-added for a good signal-to-noise ratio).

-

Causality: The background scan measures the spectrum of the ambient atmosphere and the instrument itself. This spectrum is automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorptions from the analyte. Without this step, strong atmospheric peaks would obscure significant regions of the spectrum.

-

-

Sample Preparation (Neat Liquid Film):

-

Action: Place one clean, dry salt plate on a clean surface.

-

Protocol: Using a clean Pasteur pipette, place a single small drop of this compound onto the center of the plate. Place the second salt plate directly on top and gently rotate it to spread the drop into a thin, uniform film. Avoid excessive pressure, which can damage the plates.

-

Causality: A thin film is crucial. If the sample is too thick, the most intense peaks (like the C=O stretch) will be "flat-topped" (total absorption), preventing accurate determination of their peak position and relative intensity. The path length of a thin film is optimal for adherence to the Beer-Lambert law for most vibrations.

-

-

Sample Spectrum Acquisition (Self-Validation Step 2):

-

Action: Carefully place the salt plate "sandwich" into the sample holder in the spectrometer's sample compartment.

-

Protocol: Close the compartment cover and immediately initiate the sample scan using the same number of co-added scans as the background.

-

Causality: Using identical scan parameters ensures that the background subtraction is accurate. Running the scan promptly minimizes the potential for sample evaporation or absorption of atmospheric water.

-

-

Data Processing and Analysis:

-

Action: The instrument software will automatically perform the Fourier transform and subtract the background, displaying the final transmittance or absorbance spectrum.

-

Protocol: Label the significant peaks with their wavenumbers. Compare the obtained peak positions with the expected values detailed in this guide.

-

Trustworthiness Check: The spectrum should be free of significant water vapor peaks (broad bands around 3200-3600 cm⁻¹ and sharp rotational lines around 1600 cm⁻¹) and CO₂ peaks (sharp doublet near 2360 cm⁻¹). The presence of these indicates an imperfect background subtraction or a contaminated sample.

-

-

Cleaning:

-

Action: Disassemble the salt plates.

-

Protocol: Rinse the plates with a minimal amount of a volatile spectroscopic grade solvent and immediately wipe them dry with a lint-free tissue. Store the plates in a desiccator.

-

Causality: Salt plates are hygroscopic and can be damaged by moisture. Prompt and thorough cleaning prevents sample cross-contamination and prolongs the life of the optics.

-

Conclusion

The infrared spectrum of this compound is defined by a few highly characteristic and intense absorptions. The sharp, strong carbonyl peak shifted to ~1685 cm⁻¹ confirms the presence of a conjugated ketone. Two additional strong peaks around 1260 cm⁻¹ and 1040 cm⁻¹ provide unambiguous evidence of the aryl alkyl ether linkage. These key features, supported by the expected C-H and aromatic ring vibrations, create a unique spectral fingerprint that is invaluable for the rapid and confident identification of this compound in any research or industrial setting.

References

- 1. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. app.studyraid.com [app.studyraid.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Solubility of 1-(3-Ethoxyphenyl)ethanone

This guide provides a comprehensive technical overview of the solubility of 1-(3-Ethoxyphenyl)ethanone, a compound of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles with practical experimental protocols, this document aims to be an authoritative resource for understanding and determining the solubility of this aromatic ketone in various solvent systems.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the pharmaceutical sciences.[1][2] For a drug candidate like this compound, its solubility profile dictates its bioavailability, formulation strategies, and ultimately, its therapeutic efficacy.[1][2] A thorough understanding of its behavior in different solvents is therefore paramount during the early stages of drug discovery and development.[3][4]

1.1. Molecular Profile of this compound

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₂O₂[5]

-

CAS Number: 52600-91-6[5]

-

Molecular Weight: 164.20 g/mol [5]

The structure of this compound, featuring a polar carbonyl group and a relatively nonpolar ethoxy-substituted phenyl ring, suggests a nuanced solubility profile. The interplay of these functional groups governs its interactions with solvents of varying polarities.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7][8] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[9][10][11][12][13]

2.1. Intermolecular Forces at Play

The solubility of this compound is influenced by the following intermolecular forces:

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) in the ketone creates a significant dipole moment, allowing for strong interactions with other polar molecules.[14][15]

-

London Dispersion Forces: The aromatic ring and the ethyl group contribute to van der Waals forces, which are the primary interactions with nonpolar solvents.[16]

-

Hydrogen Bonding: While this compound cannot form hydrogen bonds with itself, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor with protic solvents like water and alcohols.[16][17][18]

2.2. The Role of Solvent Polarity

The polarity of a solvent is a key determinant of its ability to dissolve a particular solute.[19][20] Solvents can be broadly categorized as:

-

Polar Protic Solvents: (e.g., water, ethanol, methanol) These solvents can engage in hydrogen bonding and have high dielectric constants.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, DMSO) These solvents have significant dipole moments but lack O-H or N-H bonds for hydrogen donation.

-

Nonpolar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and interact primarily through London dispersion forces.

Based on its structure, this compound is expected to exhibit moderate solubility in polar aprotic solvents and good solubility in many organic solvents, while its solubility in water is likely to be limited due to the nonpolar hydrocarbon portion of the molecule.[14][17]

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium shake-flask method is considered the "gold standard" for obtaining thermodynamic solubility data.[21][22]

3.1. General Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Generalized workflow for equilibrium solubility determination.

3.2. Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[23][24] It is advisable to test different time points to confirm that equilibrium has been reached.[25]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Centrifuge the vials to further pellet the undissolved solid.[24]

-

Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[24]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.[3][24]

-

A calibration curve prepared with standard solutions of known concentrations of this compound is required for accurate quantification.[26]

-

3.3. Alternative and Complementary Techniques

-

Gravimetric Analysis: This classic method involves evaporating a known volume of the saturated filtrate to dryness and weighing the remaining solid.[2][25][27][28] It is a simple and cost-effective technique, particularly for solutes with high solubility.[27]

-

Kinetic Solubility Assays: These high-throughput methods are often used in early drug discovery. They typically involve dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer, with precipitation being monitored.[3][4] It's important to note that kinetic solubility can sometimes overestimate thermodynamic solubility.[21]

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison across different solvents.

4.1. Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile for this compound based on its chemical structure and the principles of "like dissolves like". Experimental verification is essential to confirm these predictions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The nonpolar aromatic and ethyl groups limit solubility despite the potential for hydrogen bonding with the carbonyl group.[14][17] |

| Ethanol | High | The ethyl group of ethanol has a similar polarity to the ethoxy and phenyl groups of the solute, while the hydroxyl group can interact with the carbonyl group. | |

| Polar Aprotic | Acetone | High | The polarity of acetone is well-suited to interact with the polar carbonyl group of this compound. |

| Acetonitrile | Moderate to High | A polar aprotic solvent that should effectively solvate the ketone. | |

| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |

| Nonpolar | Hexane | Low to Moderate | The polarity mismatch between the nonpolar solvent and the polar carbonyl group will likely limit solubility. |

| Toluene | Moderate to High | The aromatic nature of toluene can interact favorably with the phenyl ring of the solute through π-π stacking. |

4.2. Quantitative Data Representation

Experimentally determined solubility should be reported in standard units such as:

-

mg/mL (milligrams of solute per milliliter of solvent)

-

mol/L (molarity)

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed experimental protocol, researchers and drug development professionals are equipped to generate a robust solubility profile for this compound. Accurate solubility data is a critical component of preclinical development, informing decisions on formulation, dosage form design, and the overall viability of a drug candidate.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. This compound | C10H12O2 | CID 3770250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. fountainmagazine.com [fountainmagazine.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homework.study.com [homework.study.com]

- 10. quora.com [quora.com]

- 11. homework.study.com [homework.study.com]

- 12. Khan Academy [khanacademy.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. scienceready.com.au [scienceready.com.au]

- 18. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 19. youtube.com [youtube.com]

- 20. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 25. uomus.edu.iq [uomus.edu.iq]

- 26. researchgate.net [researchgate.net]

- 27. solubilityofthings.com [solubilityofthings.com]

- 28. Gravimetric Analysis [wiredchemist.com]

A Technical Guide to the Biological Activities of 1-(3-Ethoxyphenyl)ethanone Derivatives: Synthesis, Mechanisms, and Experimental Protocols

An In-Depth Technical Guide

Abstract

The 1-(3-Ethoxyphenyl)ethanone scaffold serves as a versatile backbone in medicinal chemistry for the development of novel therapeutic agents. Its derivatives, particularly those belonging to the chalcone family, have demonstrated a remarkable breadth of biological activities. Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to interact with numerous biological targets, making them a focal point of drug discovery. This guide provides a comprehensive technical overview of these derivatives, focusing on their synthesis, primary biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—and the underlying mechanisms of action. We present detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of these compounds, supported by quantitative data and mechanistic diagrams to empower researchers in their drug development endeavors.

Introduction: The this compound Scaffold

In the landscape of synthetic medicinal chemistry, the acetophenone framework is a privileged starting point for constructing a diverse array of bioactive molecules. This compound, a specific acetophenone derivative, provides a unique combination of lipophilicity and hydrogen bonding potential through its ethoxy group, making it an attractive core for lead generation.

The most significant and widely studied derivatives of this scaffold are chalcones. Chemically, chalcones are 1,3-diphenyl-2-propen-1-one structures, representing open-chain flavonoids where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This reactive keto-vinyl chain is a critical pharmacophore, largely responsible for the broad spectrum of biological activities observed, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The reactivity of this system, particularly its susceptibility to Michael addition by biological nucleophiles like cysteine residues in proteins, is a key aspect of its mechanism of action.

This technical guide is designed to serve as a foundational resource for professionals engaged in the exploration of this compound derivatives. It aims to bridge the gap between synthesis and biological application by providing not just data, but the causality behind experimental choices and detailed, replicable protocols.

Synthesis and Characterization of Derivatives

Core Synthetic Strategy: Base-Catalyzed Claisen-Schmidt Condensation

The most direct and efficient method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol condensation between the parent ethanone and a variety of substituted aromatic or heteroaromatic aldehydes. The choice of aldehyde is a critical determinant of the final compound's structure and, consequently, its biological activity.

The reaction proceeds via the formation of an enolate from this compound under basic conditions (e.g., NaOH, KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone.

References